molecular formula C15H19NO3 B8420598 2-(7-Hydroxyheptyl)isoindoline-1,3-dione

2-(7-Hydroxyheptyl)isoindoline-1,3-dione

Cat. No.: B8420598
M. Wt: 261.32 g/mol
InChI Key: LIFWFWPWCDSXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Hydroxyheptyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione (commonly known as phthalimide), featuring a seven-carbon hydroxyalkyl chain at the 2-position of the heterocyclic core.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(7-hydroxyheptyl)isoindole-1,3-dione

InChI

InChI=1S/C15H19NO3/c17-11-7-3-1-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9,17H,1-3,6-7,10-11H2

InChI Key

LIFWFWPWCDSXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by subsequent reactions to introduce the heptanol chain. One common method is the Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using readily available starting materials and catalysts. The process often includes steps such as carbonylative cyclization and N-alkylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(7-Hydroxyheptyl)isoindoline-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Chain Length and Hydroxyl Position

  • 2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione (Compound 1, ): Features a shorter hydroxypropyl chain (C3) with a secondary hydroxyl group. The shorter chain likely reduces solubility in polar solvents compared to the heptyl derivative.
  • 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 5, ): Contains a C3 hydroxyalkyl chain with an additional methoxybenzyl group. The aromatic substituent enhances lipophilicity, contrasting with the purely aliphatic heptyl chain in the target compound.

Key Insight : Longer chains (e.g., C7 in the target compound) may improve membrane permeability but reduce aqueous solubility. Terminal hydroxyl groups enhance hydrogen-bonding capacity, critical for interactions with biological targets .

Aromatic and Heterocyclic Derivatives

Aryl-Substituted Derivatives

  • 2-[4-(Methylthio)phenyl]isoindoline-1,3-dione () : The methylthio group enhances electron density and may confer antioxidant properties. Aromatic substituents generally increase metabolic stability compared to aliphatic chains .
  • 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (): The nitro and hydroxyl groups create a polar, reactive aromatic system, suitable for further functionalization. This contrasts with the non-aromatic hydroxyheptyl chain in the target compound .

Imidazole-Fused Derivatives

  • 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione () : The imidazole ring introduces basicity and metal-coordination capacity, expanding applications in catalysis or metalloenzyme inhibition .

Table 1: Comparative Data for Selected Isoindoline-1,3-dione Derivatives

Compound Name Substituent Type Melting Point (°C) Solubility (Polar Solvents) Biological Activity (Reported) Reference
2-(7-Hydroxyheptyl)isoindoline-1,3-dione C7 hydroxyalkyl N/A Moderate (predicted) Hypothesized: Anti-inflammatory N/A
2-(3-(Benzylamino)-2-hydroxypropyl) C3 hydroxyalkyl/amine N/A High Cholinesterase inhibition (potential)
2-(trans-4-Hydroxycyclohexyl) Cyclohexyl hydroxy N/A Low Structural studies
2-[4-(Methylthio)phenyl] Aryl (methylthio) N/A Low Antioxidant (analog-based)
2-(4-Hydroxy-3-nitrophenyl) Aryl (nitro/hydroxy) N/A Moderate Synthetic intermediate

Research Findings and Implications

  • Chain Length vs. Bioactivity : Shorter hydroxyalkyl chains (C3–C4) in –6 show cholinesterase inhibition, suggesting that the target compound’s longer chain (C7) might require optimization for enzyme active-site compatibility .
  • Hydroxyl Positioning : Terminal hydroxyls (as in the target compound) improve water solubility compared to internal hydroxyls (e.g., ’s cyclohexyl derivative), which are sterically hindered .
  • Synthetic Flexibility : Methods like epoxide ring-opening (–6) allow modular incorporation of hydroxyalkyl groups, enabling systematic structure-activity relationship (SAR) studies for the target compound.

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